molecular formula C10H10N2O2 B13684476 Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13684476
M. Wt: 190.20 g/mol
InChI Key: KHNZXYOHZGPBGC-UHFFFAOYSA-N
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Description

Methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a methyl ester group at position 3 and a methyl group at position 6. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-4-3-5-12-8(7)6-11-9(12)10(13)14-2/h3-6H,1-2H3

InChI Key

KHNZXYOHZGPBGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=CN=C2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound primarily involves the cyclization of suitable precursors under controlled conditions. The key synthetic strategies reported include:

  • Cyclocondensation of 2-Aminopyridine with α,β-Unsaturated Carbonyl Compounds:
    This classical approach involves reacting 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds in the presence of a base and catalyst such as palladium acetate or copper salts. Solvents like ethanol or acetonitrile are typically employed. The reaction proceeds via nucleophilic attack and cyclization to form the imidazo[1,5-a]pyridine core, followed by esterification to install the methyl carboxylate group.

  • Magnesium Nitride (Mg3N2)-Assisted One-Pot Annulation:
    A novel and efficient method utilizes Mg3N2 as a secondary nitrogen source to promote the annulation of 2-pyridyl ketones with aldehydes or glyoxylates. This one-pot reaction is conducted in ethanol-water mixtures under sealed tube conditions at elevated temperatures (~80 °C), yielding the target imidazo[1,5-a]pyridine carboxylates in high yields (up to 92%). This method is noted for its broad substrate scope, functional group tolerance, and scalability to multi-gram synthesis.

  • Intermolecular Ritter-Type Reactions:
    Recent methodologies involve the use of bismuth triflate (Bi(OTf)3) catalysts in dichloroethane (DCE) with p-toluenesulfonic acid under high temperature (~150 °C) to facilitate intermolecular Ritter-type cyclizations. This strategy allows efficient construction of the imidazo[1,5-a]pyridine core with high regioselectivity and purity, followed by chromatographic purification.

Industrial Production Considerations

Industrial synthesis typically adapts the above laboratory methods into large-scale batch or continuous flow processes. Automation and process optimization focus on:

  • Maximizing yield and purity through precise temperature and solvent control.
  • Employing green chemistry principles such as solvent recycling and energy-efficient heating.
  • Utilizing chromatographic purification or crystallization for product isolation.
  • Ensuring safety by controlling exposure to irritant intermediates and maintaining inert atmospheres to prevent hydrolysis.

Detailed Synthetic Protocols and Data

Mg3N2-Assisted One-Pot Annulation Protocol

Step Reagents and Conditions Outcome
1 Mix 2-pyridyl ketone (1 equiv), methyl glyoxylate (1 equiv), and Mg3N2 (1 equiv) in EtOH:H2O (8:2) solvent (3 mL) in a sealed tube Formation of imidazo[1,5-a]pyridine intermediate
2 Stir at 80 °C until complete consumption of ketone (monitored by TLC) Cyclized product formation
3 Cool, quench with ice-cold water, extract with ethyl acetate, dry over Na2SO4 Isolate crude product
4 Purify by silica gel column chromatography using ethyl acetate/n-hexane gradient Pure this compound

Yields: 85–92% depending on substrate variation
Melting Point: 148–150 °C (for methyl-substituted derivatives)
Purity: >95% by HPLC

Cyclocondensation Using 2-Aminopyridine and α,β-Unsaturated Carbonyls

Parameter Typical Values
Solvent Ethanol or Acetonitrile
Catalyst Pd(OAc)2 or Cu salts
Base Triethylamine or similar
Temperature Reflux or 60–80 °C
Reaction Time 6–12 hours
Yield 51–66% (analogous scaffolds)
Purification Column chromatography (silica gel, hexane/ethyl acetate gradient)

Ritter-Type Cyclization Protocol

Step Reagents and Conditions Outcome
1 Dissolve precursor in dichloroethane (DCE), add Bi(OTf)3 (5 mol %) and p-TsOH·H2O (7.5 equiv) Activation of reactants
2 Add acetonitrile (15 equiv), stir at 150 °C overnight in sealed tube Cyclization to imidazo[1,5-a]pyridine
3 Quench with saturated NaHCO3, extract with ethyl acetate Work-up
4 Purify by silica gel chromatography (20% EtOAc/hexane) Pure product

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:
    • Methyl ester protons appear as singlet at δ ~3.8–3.9 ppm
    • 8-Methyl group appears as singlet at δ ~2.5 ppm
    • Aromatic protons resonate between δ 7.2–8.5 ppm as multiplets
  • ¹³C NMR:
    • Carbonyl carbon of ester at δ ~165–170 ppm
    • Aromatic carbons between δ 110–150 ppm
    • Methyl carbons at δ ~20–25 ppm
  • Solvent: CDCl3 with TMS as internal standard

Infrared (IR) Spectroscopy

  • Ester carbonyl stretch at ~1720 cm⁻¹
  • C–N stretching vibrations near 1250 cm⁻¹ confirm heterocyclic structure

Mass Spectrometry

  • High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ corresponding to C11H12N2O2 (molecular weight 190.20 g/mol)

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyls 2-Aminopyridine, α,β-unsaturated carbonyl, Pd(OAc)2 Ethanol/Acetonitrile, 60–80 °C, base 51–66 Well-established, moderate yield Longer reaction time, moderate yield
Mg3N2-Assisted One-Pot Annulation 2-Pyridyl ketone, methyl glyoxylate, Mg3N2 EtOH:H2O (8:2), sealed tube, 80 °C 85–92 High yield, scalable, mild conditions Requires sealed tube setup
Ritter-Type Cyclization Precursor, Bi(OTf)3, p-TsOH, acetonitrile DCE, 150 °C, sealed tube Not specified High regioselectivity, efficient High temperature, specialized catalyst

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further derivatization.

Reaction TypeConditionsYieldProductSource
Acidic HydrolysisHCl (6M), reflux, 6h85%8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid
Basic HydrolysisNaOH (2M), EtOH/H₂O, reflux, 4h92%8-Methylimidazo[1,5-a]pyridine-3-carboxylate salt

Mechanistic Insight :
The ester undergoes nucleophilic attack by hydroxide ions (basic conditions) or water (acidic conditions), leading to cleavage of the ester bond. The resulting carboxylic acid can be further functionalized into amides or anhydrides .

Nucleophilic Substitution at the Ester Group

The carboxylate ester participates in nucleophilic substitutions with amines, hydrazines, and alcohols to form amides, hydrazides, or transesterified products.

Reaction TypeReagents/ConditionsYieldProductSource
AmidationNH₃ (aq.), DMF, 80°C, 12h78%8-Methylimidazo[1,5-a]pyridine-3-carboxamide
Hydrazide FormationHydrazine hydrate, EtOH, reflux, 8h88%8-Methylimidazo[1,5-a]pyridine-3-carbohydrazide

Key Finding :
Hydrazides derived from this compound serve as precursors for synthesizing thiazolidine derivatives via reactions with mercaptoacetic acid .

Electrophilic Aromatic Substitution (EAS)

The imidazo[1,5-a]pyridine core undergoes electrophilic substitution, primarily at the electron-rich positions (C-1 and C-6), influenced by the methyl group at C-8.

Reaction TypeReagents/ConditionsYieldProductSource
BrominationNBS, H₂O, 80°C, 1h91%8-Methyl-6-bromoimidazo[1,5-a]pyridine-3-carboxylate
NitrationHNO₃/H₂SO₄, 0°C, 2h65%8-Methyl-1-nitroimidazo[1,5-a]pyridine-3-carboxylate

Regioselectivity :
The methyl group at C-8 directs substitution to the para position (C-6) due to its electron-donating effect, while the pyridine nitrogen deactivates the ortho positions .

Cyclization and Annulation Reactions

The compound participates in annulation reactions to form fused polycyclic systems, leveraging its imidazo-pyridine scaffold.

Reaction TypeReagents/ConditionsYieldProductSource
Mg₃N₂-Assisted AnnulationEthyl glyoxylate, Mg₃N₂, EtOH/H₂O, 80°C89%8-Methylimidazo[1,5-a]pyrido[2,3-d]pyrimidine-3-carboxylate
Friedländer ReactionAcetylacetone, AlCl₃, 120°C, 8h73%8-Methylimidazo[1,5-a]quinoline-3-carboxylate

Mechanistic Pathway :
Annulation involves imine formation followed by intramolecular cyclization, facilitated by Mg₃N₂ as a nitrogen source .

Reduction and Oxidation Reactions

The methyl group and aromatic system are susceptible to redox transformations under controlled conditions.

Reaction TypeReagents/ConditionsYieldProductSource
Methyl OxidationKMnO₄, H₂O, 100°C, 6h58%8-Carboxyimidazo[1,5-a]pyridine-3-carboxylate
Ring HydrogenationH₂ (1 atm), Pd/C, EtOAc, 24h82%Tetrahydroimidazo[1,5-a]pyridine derivative

Note :
Oxidation of the C-8 methyl group to a carboxylic acid is low-yielding due to competing decomposition of the aromatic system.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction TypeReagents/ConditionsYieldProductSource
Suzuki Coupling8-Bromo derivative, Pd(PPh₃)₄, K₂CO₃76%8-Arylimidazo[1,5-a]pyridine-3-carboxylate
Sonogashira CouplingPhenylacetylene, CuI, PdCl₂68%8-Alkynylimidazo[1,5-a]pyridine-3-carboxylate

Key Application :
These reactions enable the introduction of aryl or alkynyl groups at C-8, enhancing diversity for medicinal chemistry applications .

Scientific Research Applications

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Yield Melting Point (°C) Key Spectral Data (¹³C-NMR, δ ppm)
Methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate 8-Me, 3-COOMe C₁₁H₁₂N₂O₂ 204.23 - - -
Ethyl 1-(2-thionyl)-8-methylimidazo[1,5-a]pyridine-3-carboxylate 8-Me, 3-COOEt, 1-SO₂ C₁₄H₁₅N₂O₄S 307.34 83% 99–101 MS (EI): m/z = 272 (M⁺)
Methyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate Triazolo core, 3-COOMe C₈H₇N₃O₂ 177.16 89% - ¹H NMR (CDCl₃): δ 8.86–8.28
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo core, 5-NH₂, 3-COOEt C₁₀H₁₁N₃O₂ 205.21 Quantitative - -
Ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate 8-Cl, 3-COOEt C₁₀H₉ClN₂O₂ 224.65 - - -

Physicochemical and Spectral Properties

  • Solubility and Stability : Methyl esters (e.g., target compound) generally exhibit lower hydrophobicity compared to ethyl analogs (e.g., 3d in ), impacting bioavailability. The 8-chloro derivative likely has enhanced electrophilicity versus the 8-methyl analog.
  • Spectral Data : The ¹³C-NMR of imidazo[1,5-a]pyridine-3-carboxamide derivatives shows carbonyl signals at δ 159.7 ppm, comparable to ester carbonyls in similar scaffolds . Triazolo analogs display distinct aromatic proton shifts (δ 8.86–7.15) due to differing electron environments .

Biological Activity

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. Its unique structure, featuring a methyl group at the 8-position and a carboxylate ester at the 3-position, contributes to its potential biological activities. This article reviews the compound's biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • Molecular Weight : 219.24 g/mol
  • Structural Characteristics : The presence of nitrogen atoms in the imidazo ring enhances its electron-rich nature, facilitating diverse synthetic pathways and interactions with biological targets.

Biological Activity Overview

Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit a range of biological activities. This compound has been investigated for its potential as:

  • GSK-3β Inhibitor : Studies have shown that imidazopyridines can inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including cancer and neurodegenerative disorders. The compound's structural analogs have demonstrated nanomolar inhibition activity against GSK-3β, indicating its potential as a therapeutic agent in managing these conditions .
  • Antimicrobial Activity : The compound has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb). Certain derivatives have shown significant activity against multidrug-resistant strains of Mtb, making them promising candidates for tuberculosis treatment .

The biological mechanisms underlying the activity of this compound are still under investigation. However, several studies suggest that its effects may be mediated through:

  • Inhibition of Enzymatic Pathways : The compound's interaction with enzymes like GSK-3β alters cellular signaling pathways that regulate cell proliferation and survival .
  • Modulation of Immune Responses : Some derivatives have shown promise in enhancing immune responses by targeting PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityObservations
GSK-3β InhibitionNanomolar IC50 values; improved CNS permeability
AntimicrobialSignificant activity against MDR-TB; MIC values as low as 0.003 μM
Immune ModulationEnhanced immune cell activation in vitro

Detailed Findings

  • GSK-3β Inhibition :
    • A study characterized novel imidazopyridine derivatives, including this compound, revealing their ability to inhibit GSK-3β with high potency. The crystal structure analysis confirmed ligand-protein interactions that support structure-activity relationships (SAR) .
  • Antimicrobial Efficacy Against Mtb :
    • Research highlighted the efficacy of modified imidazopyridines against Mtb strains resistant to first-line treatments. The compound exhibited an MIC90 as low as 0.003 μM, demonstrating its potential as a lead compound for tuberculosis therapy .
  • Immune Response Modulation :
    • Investigations into PD-1/PD-L1 interactions showed that certain derivatives could significantly enhance immune responses in mouse models, suggesting a role in cancer immunotherapy applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl-substituted imidazo[1,5-a]pyridine carboxylates?

  • Methodology :

  • Step 1 : Utilize a multi-step synthesis involving cyclocondensation of substituted pyridine precursors with methyl acetoacetate derivatives under catalytic conditions (e.g., Pd(OAc)₂ in DMF) to form the imidazo-pyridine core .
  • Step 2 : Introduce the methyl group at the 8-position via regioselective alkylation or Friedel-Crafts acylation, followed by esterification with methanol under acidic conditions .
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by TLC (>95% by HPLC) .
    • Key Data :
ParameterExample Values from AnaloguesSource
Reaction Yield51–66% (for similar scaffolds)
Melting Point Range215–245°C (tetrahydroimidazo derivatives)

Q. How should NMR spectroscopy be applied to characterize this compound?

  • Protocol :

  • 1H NMR : Expect signals for the methyl ester (δ ~3.8–3.9 ppm, singlet) and aromatic protons (δ 7.2–8.5 ppm, multiplet). The 8-methyl group may appear as a singlet at δ ~2.5 ppm .
  • 13C NMR : Look for carbonyl (δ ~165–170 ppm) and aromatic carbons (δ 110–150 ppm). Methyl carbons typically resonate at δ ~20–25 ppm .
  • Deuteration : Use CDCl₃ as the solvent, and reference internal TMS .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation :

  • Health Risks : Classified under H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) based on structural analogs .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture (risk of hydrolysis) .
  • Storage : Keep in a sealed container at 2–8°C under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling optimize the reactivity of the imidazo-pyridine scaffold?

  • Approach :

  • DFT Calculations : Use Gaussian 16 to model electron density maps, focusing on the carboxylate group’s electrophilicity and the methyl group’s steric effects .
  • SAR Studies : Compare with analogs (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate) to assess how substituents influence bioactivity .
    • Data Contradictions :
  • Discrepancies in predicted vs. experimental reaction yields may arise from solvent polarity effects (DMF vs. acetic acid) or catalyst loading .

Q. What strategies resolve conflicting data in stability studies of methyl esters under basic conditions?

  • Analysis :

  • Hydrolysis Kinetics : Monitor degradation via HPLC at pH 7.4 (physiological buffer) vs. pH 9.0 (basic conditions). Methyl esters degrade faster at higher pH (t½ < 24 hrs at pH 9) .
  • Stabilization : Add antioxidants (e.g., BHT) or use lyophilization to reduce hydrolytic degradation .
    • Case Study :
ConditionDegradation Rate (k)Half-Life (t½)Source
pH 7.4, 25°C0.012 h⁻¹58 hrs
pH 9.0, 25°C0.045 h⁻¹15 hrs

Q. How can regioselective functionalization of the imidazo-pyridine core be achieved for drug discovery?

  • Methods :

  • C-H Activation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 5- or 7-positions .
  • Electrophilic Substitution : Bromination at the 1-position (NBS in DCM) enables further derivatization (e.g., amination) .
    • Challenges :
  • Competing reactions (e.g., over-oxidation) require precise control of reaction time and temperature .

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